5-Bromo-1-isopropylbenzoimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNOCKJHUYTFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609700 | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200114-01-7 | |

| Record name | 5-Bromo-1-(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200114-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-isopropylbenzoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1-isopropylbenzoimidazole: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural features of 5-Bromo-1-isopropylbenzoimidazole. Due to the limited availability of published data on this specific compound, this document also includes information on closely related analogues to provide a comparative context for its synthesis and spectral characteristics. All quantitative data is summarized in structured tables, and a plausible synthetic pathway is outlined with a corresponding workflow diagram.

Chemical Properties and Structure

This compound, with the molecular formula C₁₀H₁₁BrN₂, is a halogenated derivative of N-isopropylated benzimidazole. The presence of the bromine atom and the isopropyl group at the 1-position of the benzimidazole core are expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold itself is a well-established pharmacophore found in a variety of biologically active compounds.[1][2]

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and have not been experimentally verified. The compound is described as a gray to brown liquid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂ | --- |

| Molecular Weight | 239.11 g/mol | --- |

| Appearance | Gray to brown liquid | Supplier Data |

| Boiling Point (Predicted) | 323.6 ± 34.0 °C | --- |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | --- |

| pKa (Predicted) | 4.76 ± 0.10 | --- |

| Melting Point | Data not available | --- |

| Solubility | Data not available | --- |

Structural Information

The structural details of this compound are provided in Table 2. The SMILES string and IUPAC name define the precise connectivity and stereochemistry of the molecule.

| Identifier | Value |

| IUPAC Name | 5-bromo-1-(propan-2-yl)-1H-benzo[d]imidazole |

| SMILES String | CC(C)N1C=NC2=C1C=CC(Br)=C2 |

| InChI Key | MVNOCKJHUYTFKL-UHFFFAOYSA-N |

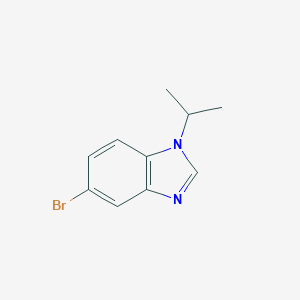

The chemical structure of this compound is visualized in the following diagram:

Experimental Protocols

A generalized workflow for a potential synthesis is outlined below:

Note: This proposed workflow is for a closely related isomer and would need to be adapted and optimized for the synthesis of this compound. The starting material would need to be 1-isopropyl-1H-benzo[d]imidazol-5-amine.

Spectral Data Analysis (Comparative)

No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. However, the expected spectral characteristics can be inferred from data available for analogous compounds.

-

¹H NMR: The proton NMR spectrum of a related compound, 5-bromo-2-phenyl-1H-benzimidazole, shows characteristic signals for the aromatic protons.[4] For this compound, one would expect to see signals corresponding to the isopropyl group (a septet and a doublet) and distinct signals for the three protons on the benzimidazole core.

-

IR Spectroscopy: The infrared spectrum of benzimidazoles typically shows characteristic bands for N-H stretching (for unsubstituted benzimidazoles), C=N stretching, and aromatic C-H and C=C stretching.[4][5] For the target molecule, the N-H stretching band would be absent. Key absorptions would be expected in the regions of 1620-1580 cm⁻¹ (C=N stretching) and 3100-3000 cm⁻¹ (aromatic C-H stretching).

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][6][7][8] The introduction of a bromine atom and an isopropyl group could modulate these activities, making this compound a candidate for further biological evaluation.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the molecular weight of 5-Bromo-1-isopropylbenzoimidazole

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-1-isopropylbenzoimidazole, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and contextualizes its application as a building block in targeted protein degradation.

Compound Data Summary

Quantitative data for this compound and its common salt form are summarized in the table below for easy reference and comparison.

| Property | This compound | This compound HCl |

| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₂BrClN₂ |

| Molecular Weight | 239.11 g/mol | 275.57 g/mol [1][2][3] |

| Appearance | Gray to brown liquid | Not specified |

| Boiling Point | 323.6±34.0 °C (Predicted)[4] | Not specified |

| Density | 1.46±0.1 g/cm³ (Predicted)[4] | Not specified |

| pKa | 4.76±0.10 (Predicted)[4] | Not specified |

| Storage | Room temperature[4] | Room temperature[1] |

| CAS Number | 1200114-01-7 | 1199773-32-4 |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on established chemical principles for analogous structures.

Synthesis of this compound

This protocol describes a plausible synthetic route adapted from general methods for N-substituted benzimidazole synthesis. The synthesis involves the condensation of a substituted o-phenylenediamine with an aldehyde or its equivalent.

Materials:

-

4-Bromo-N¹-isopropylbenzene-1,2-diamine

-

Triethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 4-Bromo-N¹-isopropylbenzene-1,2-diamine (1.0 equivalent) in toluene, add triethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Analytical Characterization

To ensure the purity and identity of the synthesized compound, the following analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

Application in Targeted Protein Degradation

This compound HCl is marketed as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromo-substituent on the benzimidazole core serves as a chemical handle for conjugation to a linker and an E3 ligase-binding moiety.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

References

5-Bromo-1-isopropylbenzoimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-1-isopropylbenzoimidazole, a key building block in medicinal chemistry, particularly in the development of targeted protein degraders. This document outlines its chemical identity, physical properties, synthesis, and spectroscopic characterization, offering valuable information for researchers in drug discovery and development.

Core Compound Identification and Properties

This compound is a substituted benzimidazole derivative. It is available as a free base and as a hydrochloride salt, each with a distinct CAS number. The presence of the bromo-substituent provides a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Compound Identification

| Attribute | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | 5-bromo-1-(propan-2-yl)-1H-benzoimidazole | 5-bromo-1-(propan-2-yl)-1H-benzoimidazole;hydrochloride |

| CAS Number | 1200114-01-7 | 1199773-32-4[1] |

| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₂BrClN₂ |

| Molecular Weight | 239.11 g/mol | 275.57 g/mol [1] |

Table 2: Physicochemical Properties

| Property | This compound (Free Base) (Predicted) | This compound Hydrochloride (Experimental) |

| Appearance | Gray to brown liquid | Data not available |

| Boiling Point | 323.6 ± 34.0 °C | Data not available |

| Density | 1.46 ± 0.1 g/cm³ | Data not available |

| pKa | 4.76 ± 0.10 | Data not available |

| Solubility | Data not available | Data not available |

| Storage | Store at room temperature | Store at -4°C (1-2 weeks), or -20°C (1-2 years) for longer periods. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route starts from the N-alkylation of a suitable nitroaniline, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring.

Experimental Protocol: Synthesis of 4-Bromo-N-isopropylbenzene-1,2-diamine (Precursor)

A general approach to synthesizing the key intermediate, 4-bromo-N-isopropylbenzene-1,2-diamine, can be adapted from established methods for the synthesis of similar N-alkylated o-phenylenediamines.

Materials:

-

4-Bromo-2-nitroaniline

-

2-Bromopropane

-

Base (e.g., K₂CO₃, NaH)

-

Solvent (e.g., DMF, Acetonitrile)

-

Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

N-Isopropylation of 4-Bromo-2-nitroaniline: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline in a suitable solvent like DMF. Add a base such as potassium carbonate, followed by the dropwise addition of 2-bromopropane. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 4-bromo-N-isopropyl-2-nitroaniline.

-

Reduction of the Nitro Group: Dissolve the obtained 4-bromo-N-isopropyl-2-nitroaniline in a solvent mixture such as ethanol and concentrated hydrochloric acid. Add a reducing agent like tin(II) chloride dihydrate in portions while stirring. After the addition is complete, heat the mixture at reflux. Monitor the reaction by TLC. Once the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution. Extract the product, 4-bromo-N-isopropylbenzene-1,2-diamine, with an organic solvent. Purify the crude product by column chromatography.

Experimental Protocol: Synthesis of this compound

The synthesis of the final product involves the cyclization of the diamine precursor with a one-carbon source, such as formic acid or triethyl orthoformate.

Materials:

-

4-Bromo-N-isopropylbenzene-1,2-diamine

-

Formic acid (or triethyl orthoformate)

-

Hydrochloric acid (optional, for salt formation)

Procedure:

-

Cyclization: In a round-bottom flask, heat a mixture of 4-bromo-N-isopropylbenzene-1,2-diamine and formic acid at reflux for several hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it into ice-cold water. Neutralize the solution with a base, such as ammonium hydroxide or sodium bicarbonate, which will cause the product to precipitate.

-

Purification: Collect the precipitate by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.

Caption: Synthetic workflow for this compound.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 | s | H-2 (imidazole ring) |

| ~7.8 | d | H-4 or H-7 (benzene ring) |

| ~7.5 | d | H-7 or H-4 (benzene ring) |

| ~7.3 | dd | H-6 (benzene ring) |

| ~4.7 | sept | CH (isopropyl group) |

| ~1.6 | d | CH₃ (isopropyl group) |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | C-2 (imidazole ring) |

| ~142 | C-7a (bridgehead) |

| ~135 | C-3a (bridgehead) |

| ~125 | C-6 (benzene ring) |

| ~122 | C-4 (benzene ring) |

| ~116 | C-5 (C-Br) |

| ~112 | C-7 (benzene ring) |

| ~49 | CH (isopropyl group) |

| ~22 | CH₃ (isopropyl group) |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 238/240 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 223/225 | Medium | [M - CH₃]⁺ |

| 196/198 | Low | [M - C₃H₇]⁺ |

| 159 | High | [M - Br]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass measurements.

-

Sample Introduction: For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its primary application in recent drug discovery efforts is as a component of Proteolysis Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The benzimidazole scaffold, including derivatives like this compound, is often utilized in the design of ligands that bind to various protein targets. The bromo-substituent on the benzimidazole ring serves as a convenient attachment point for the linker, which is then connected to the E3 ligase ligand. This modular approach allows for the rapid synthesis of libraries of PROTACs for screening and optimization in targeted protein degradation studies. The development of PROTACs is a promising strategy for targeting proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.

Caption: Mechanism of action of a PROTAC utilizing a this compound-derived moiety.

References

The Multifaceted Biological Activities of Bromo-Substituted Benzimidazoles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for a diverse array of therapeutic agents. The strategic incorporation of bromine substituents onto this core structure has emerged as a powerful strategy to modulate and enhance a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the biological landscape of bromo-substituted benzimidazoles, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Bromo-substituted benzimidazoles have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases and induce apoptosis.[1][2] The presence of bromine atoms can enhance the binding affinity of these compounds to their molecular targets and improve their pharmacokinetic properties.[3]

Kinase Inhibition

A primary mechanism of anticancer action for many bromo-substituted benzimidazoles is the inhibition of protein kinases that are often dysregulated in cancer.[4][5] These compounds can act as ATP-competitive inhibitors, binding to the hinge region of kinases and preventing their catalytic activity.[4][5] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).[1][4]

Table 1: Kinase Inhibitory Activity of Bromo-Substituted Benzimidazole Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |

| 6c (3-Br substituted) | - | 7.82 - 10.21 | Multiple | [6] |

| 6h | Multiple Kinases | Low µM range | Multiple | [6] |

| 6i (3-F substituted) | Multiple Kinases | Low µM range | Multiple | [6] |

| 228 (bromo substituent) | - | - | Multiple | [3] |

Note: Specific IC50 values for each kinase and cell line for compounds 6h and 6i were not detailed in the provided search results but were described as having "superior potency."

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to assess the kinase inhibitory potential of bromo-substituted benzimidazoles is a biochemical assay.[4]

-

Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. A solution of the kinase and its specific substrate peptide is prepared in the assay buffer. b. Serial dilutions of the test compounds are added to the wells of a microplate. c. The kinase reaction is initiated by adding ATP to the wells. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a bromo-substituted benzimidazole inhibitor.

Caption: Inhibition of the EGFR signaling cascade by a bromo-substituted benzimidazole.

Apoptosis Induction

Several bromo-substituted benzimidazoles have been shown to induce programmed cell death (apoptosis) in cancer cells.[1][7] This is a critical mechanism for eliminating malignant cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the bromo-substituted benzimidazole compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that reduces cell viability by 50%) is determined.

Workflow: Apoptosis Induction and Detection

The following diagram outlines a typical workflow for investigating the apoptosis-inducing effects of bromo-substituted benzimidazoles.

Caption: Experimental workflow for apoptosis studies.

Antimicrobial Activity

Bromo-substituted benzimidazoles have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi.[8][9] The presence and position of the bromine atom on the benzimidazole ring can significantly influence the antimicrobial potency.[8]

Antibacterial Activity

Several studies have reported the antibacterial activity of bromo-substituted benzimidazoles against both Gram-positive and Gram-negative bacteria.[8][10]

Table 2: Antibacterial Activity of Bromo-Substituted Benzimidazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 88a-d (bromo on phenyl ring) | Various | Significant activity | [8] |

| Bromo-substituted analogs | S. aureus, M. tuberculosis H37Rv | Good to moderate | [10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Activity

Bromo-substituted benzimidazoles have also shown promise as antifungal agents.[11][12]

Table 3: Antifungal Activity of Bromo-Substituted Benzimidazole Derivatives

| Compound ID | Fungal Strain | Activity | Reference |

| 3, 11, 13 | Aspergillus niger | Active | [11][12] |

| 5, 11, 12 | Candida albicans | Active | [11][12] |

| 44 (5-Br) | Candida parapsilosis | MIC = 0.98 µg/mL | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: Two-fold serial dilutions of the bromo-substituted benzimidazole compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

The antiviral potential of bromo-substituted benzimidazoles has been explored, with some derivatives showing selective activity against certain viruses.[11][12]

Table 4: Antiviral Activity of Bromo-Substituted Benzimidazole Derivatives

| Compound ID | Virus | Activity | Reference |

| 5, 6 | Vaccinia virus, Coxsackie virus B4 | Selective activity | [11][12] |

Experimental Protocol: Cell-Based Antiviral Assay

A general protocol for evaluating the antiviral activity of compounds in a cell-based assay is as follows.[13]

-

Cell Culture: A suitable host cell line (e.g., Vero E6 cells) is cultured in a multi-well plate.[13]

-

Compound Treatment and Infection: The cells are pre-treated with different concentrations of the bromo-substituted benzimidazole, followed by infection with the virus at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period sufficient for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified using methods such as:

-

qRT-PCR: To measure the amount of viral RNA.[13]

-

Plaque Reduction Assay: To count the number of viral plaques.

-

Cytopathic Effect (CPE) Inhibition Assay: To visually assess the inhibition of virus-induced cell damage.

-

-

Data Analysis: The EC50 (50% effective concentration) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.

Other Biological Activities

Bromo-substituted benzimidazoles have also been investigated for other therapeutic applications, including their potential as anti-inflammatory and enzyme-inhibiting agents.[14][15]

Anti-inflammatory Activity

Certain bromo-substituted benzimidazoles have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenases (COX).[14]

Enzyme Inhibition

Beyond kinases, these compounds have been explored as inhibitors of other enzymes, such as α-amylase and α-glucosidase, suggesting potential applications in managing diabetes.[15][16]

Table 5: Other Enzyme Inhibitory Activities

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 5-bromo-2-aryl benzimidazoles | α-glucosidase | - | [16] |

| Substituted Benzimidazoles | α-amylase | 1.86 ± 0.08 to 3.16 ± 0.31 | [15] |

Conclusion

The incorporation of bromine into the benzimidazole scaffold provides a versatile and effective strategy for the development of potent and selective therapeutic agents. The evidence summarized in this guide highlights the significant anticancer, antimicrobial, antiviral, and enzyme-inhibitory activities of bromo-substituted benzimidazoles. The detailed experimental protocols and visual representations of cellular pathways and workflows offer a practical resource for researchers aiming to further explore and harness the therapeutic potential of this important class of compounds. Future research should continue to focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic profiles, and exploring novel therapeutic applications for bromo-substituted benzimidazoles.

References

- 1. benchchem.com [benchchem.com]

- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. WO2024028893A1 - Substituted benzimidazoles for treating viral diseases - Google Patents [patents.google.com]

- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Therapeutic Potential of the Benzimidazole Scaffold

Disclaimer: This technical guide addresses the broader class of benzimidazole derivatives to illustrate potential therapeutic applications. A comprehensive search for "5-Bromo-1-isopropylbenzoimidazole" did not yield specific data regarding its therapeutic use, mechanism of action, or quantitative biological activity. The following information is based on published research on structurally related benzimidazole compounds and is intended to serve as a representative example for researchers, scientists, and drug development professionals.

The benzimidazole core is a versatile heterocyclic scaffold that is a constituent of numerous pharmacologically active molecules.[1] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, leading to diverse therapeutic effects.[2] Benzimidazole derivatives have been extensively investigated for their potential as anti-inflammatory, anticancer, antimicrobial, antiviral, and antihypertensive agents, among others.[1][3][4] This guide provides an in-depth overview of the potential therapeutic applications of the benzimidazole scaffold, focusing on its anticancer and anti-inflammatory properties, supported by representative data, experimental protocols, and pathway visualizations.

Potential Therapeutic Application: Anticancer Activity

The benzimidazole framework is a prominent feature in many anticancer agents due to its ability to interfere with key pathways in cancer progression.[5] Derivatives have been shown to act as inhibitors of crucial enzymes like protein kinases, topoisomerases, and as disruptors of microtubule dynamics.[3][6][7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of several representative benzimidazole derivatives against various human cancer cell lines.

| Compound Class/Reference | Representative Compound Example | Target Cell Line | IC50 Value | Reference |

| 2-Substituted Benzimidazoles | Varies | HEPG2 (Hepatocellular Carcinoma) | <10 µg/mL | [8][9] |

| 2-Substituted Benzimidazoles | Varies | MCF7 (Breast Adenocarcinoma) | <10 µg/mL | [8][9] |

| 2-Substituted Benzimidazoles | Varies | HCT 116 (Colon Carcinoma) | <10 µg/mL | [8][9] |

| Benzimidazole-Pyridazine Hybrid | Compound 8 | MCF-7 (Breast Cancer) | 8.76 µg/mL | [10] |

| Benzimidazole-Thiazole Hybrid | Compound 6 | MCF-7 (Breast Cancer) | 15.48 µg/mL | [10] |

| Benzimidazole Acridine Derivative | Compound 8m | SW480 (Colon Cancer) | 6.77 µmol/L | [11] |

| Benzimidazole Acridine Derivative | Compound 8m | HCT116 (Colon Cancer) | 3.33 µmol/L | [11] |

Mechanism of Action: Signaling Pathways

A key mechanism through which some benzimidazole derivatives exert their anticancer effects is the induction of apoptosis. For instance, the novel benzimidazole acridine derivative 8m has been shown to induce apoptosis in human colon cancer cells through the activation of the ROS-JNK signaling pathway.[11]

Potential Therapeutic Application: Anti-inflammatory Activity

Benzimidazole derivatives have shown significant promise as anti-inflammatory agents.[12] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][13]

Quantitative Data: In Vitro Anti-inflammatory Activity

The table below presents the anti-inflammatory activity of representative benzimidazole derivatives from in vitro assays.

| Compound ID/Reference | Assay Type | Target | Result | Reference |

| B2, B4, B7, B8 | Luminol-enhanced chemiluminescence | COX enzymes | IC50 values lower than Ibuprofen | [12] |

| X10, X12, X13, X14, X15 | ELISA in LPS-stimulated macrophages | TNF-α release | Dose-dependent inhibition | [13] |

| X10, X12, X13, X14, X15 | ELISA in LPS-stimulated macrophages | IL-6 release | Dose-dependent inhibition | [13] |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of some benzimidazole-related compounds are mediated through the modulation of intracellular signaling cascades. For example, benznidazole has been shown to exert its anti-inflammatory effects in macrophages through the PI3K signaling pathway, which is a known negative regulator of NF-κB signaling.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of benzimidazole derivatives.

General Synthesis of 2-Substituted Benzimidazoles

This protocol describes a common method for synthesizing 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aromatic aldehyde.[15]

Materials:

-

o-phenylenediamine (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Ethanol (20 mL)

Procedure:

-

A mixture of o-phenylenediamine (1 mmol), the respective aromatic aldehyde (1 mmol), and a catalytic amount of p-TsOH is taken in a round-bottom flask containing 20 mL of ethanol.

-

The reaction mixture is refluxed for a specified time (e.g., 6-8 hours).

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from an appropriate solvent to afford the pure 2-substituted benzimidazole.

-

The final product is characterized by IR, NMR, and Mass Spectrometry.[15][16]

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[11]

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzimidazole test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cancer cells are seeded into 96-well plates at a density of approximately 5x10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48 hours.

-

After the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[11]

In Vitro Anti-inflammatory Assay: Cytokine Measurement

This protocol measures the effect of benzimidazole compounds on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Benzimidazole test compounds dissolved in DMSO

-

ELISA kits for TNF-α and IL-6

Procedure:

-

RAW 264.7 macrophages are plated in 24-well plates and allowed to adhere overnight.

-

The cells are pretreated with the test compounds at various concentrations for 2 hours.

-

Following pretreatment, the cells are stimulated with LPS (e.g., 0.5 µg/mL) for 22 hours to induce an inflammatory response.

-

After incubation, the cell culture supernatants are collected.

-

The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits, according to the manufacturer's instructions.

-

The results are expressed as the percentage of cytokine production relative to the LPS-only treated control group.[13]

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]

- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benznidazole Anti-Inflammatory Effects in Murine Cardiomyocytes and Macrophages Are Mediated by Class I PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothesized Mechanism of Action for 5-Bromo-1-isopropylbenzoimidazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for 5-Bromo-1-isopropylbenzoimidazole based on the known biological activities of the broader benzimidazole class of compounds. As of the time of this writing, specific experimental data on the mechanism of action for this particular molecule is not publicly available. This whitepaper aims to provide a scientifically plausible framework to guide future research and drug development efforts.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules.[1][2][3][4] The benzimidazole ring system, a fusion of benzene and imidazole, is structurally similar to endogenous purines, allowing these compounds to interact with a wide array of biological targets.[1][] This structural feature is a key determinant of their diverse therapeutic applications, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[2][3][] The pharmacological profile of a benzimidazole derivative is significantly influenced by the nature and position of its substituents. This document proposes a potential mechanism of action for this compound, considering the electronic and steric contributions of the bromo and isopropyl groups at the 5- and 1-positions, respectively.

Core Hypothesis: Multi-Target Inhibition

Based on the extensive literature on substituted benzimidazoles, it is hypothesized that this compound exerts its biological effects through a multi-target mechanism, primarily centered around the inhibition of key cellular enzymes and disruption of protein synthesis. The lipophilic isopropyl group at the N1-position is likely to enhance cell membrane permeability and bioavailability, while the electron-withdrawing bromo group at the 5-position may modulate the electronic properties of the benzimidazole ring, influencing its binding affinity to target proteins.

Antimicrobial and Antifungal Activity

A primary hypothesized mechanism of action for the antimicrobial and antifungal effects of this compound is the inhibition of microbial protein synthesis .[] Due to its structural analogy to purines, the compound may act as a competitive inhibitor of enzymes involved in nucleic acid synthesis.[]

Another plausible mechanism, observed in other halogenated antimicrobial compounds, is the oxidation of essential protein thiols .[6][7] The bromo substituent may facilitate this process, leading to the inactivation of critical enzymes and subsequent inhibition of microbial growth.[6][7]

Potential Anticancer Activity

Many benzimidazole derivatives have demonstrated anticancer properties. The hypothesized anticancer mechanism for this compound involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This could include the inhibition of specific kinases or interference with microtubule formation, a mechanism employed by some other benzimidazole-based anticancer agents.

Proposed Signaling Pathways and Workflows

To investigate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments would be necessary. The following diagrams illustrate the proposed signaling pathways and a general experimental workflow.

Caption: Hypothesized antimicrobial signaling pathway for this compound.

Caption: General experimental workflow for validating the mechanism of action.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table is presented as a template for organizing future experimental results.

| Assay Type | Target Organism/Cell Line | Metric | Result (Hypothetical) |

| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | 8 |

| Antimicrobial | Escherichia coli | MIC (µg/mL) | 16 |

| Antifungal | Candida albicans | MIC (µg/mL) | 4 |

| Anticancer | Human lung carcinoma (A549) | IC₅₀ (µM) | 10 |

| Anticancer | Human breast adenocarcinoma (MCF-7) | IC₅₀ (µM) | 15 |

| Kinase Inhibition | VEGFR2 | IC₅₀ (nM) | 50 |

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential in elucidating the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion and Future Directions

The proposed multi-target mechanism of action for this compound, encompassing the inhibition of microbial protein synthesis and key cellular signaling pathways, provides a solid foundation for further investigation. The experimental protocols and workflows outlined in this document offer a clear path for validating these hypotheses. Future research should focus on identifying the specific molecular targets of this compound through techniques such as affinity chromatography, proteomics, and genetic screening. Elucidating the precise mechanism of action will be critical for the potential development of this compound as a novel therapeutic agent.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. srrjournals.com [srrjournals.com]

- 6. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of 5-Bromo-1-isopropylbenzoimidazole with a Focus on Solubility

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, specific experimental data on the solubility of 5-Bromo-1-isopropylbenzoimidazole is not publicly available in scientific literature or chemical databases. This document therefore serves as a comprehensive framework, providing standardized methodologies and best practices for researchers to determine the solubility and preliminary physicochemical characteristics of this compound and other novel benzimidazole derivatives.

Introduction to this compound

This compound is a substituted benzimidazole. The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The physicochemical properties of a novel entity, such as its solubility, are critical determinants of its potential as a drug candidate, influencing everything from assay performance to bioavailability.

The specific substitutions on the benzimidazole core—a bromine atom at the 5-position and an isopropyl group at the 1-position—will significantly influence its lipophilicity, crystal lattice energy, and ultimately, its solubility in various aqueous and organic media. This guide outlines the necessary protocols to quantify this essential property.

Quantitative Solubility Data

As specific data for this compound is unavailable, the following table is provided as a template for researchers to systematically record experimentally determined solubility values. It is recommended to measure solubility in a range of solvents relevant to both biological assays and potential formulation development.

Table 1: Experimental Solubility of this compound at 25°C

| Solvent/Medium | Predicted Type | Determined Solubility (mg/mL) | Determined Solubility (µM) | Method Used | Notes |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Record Data Here | Record Data Here | Shake-Flask | Simulates physiological pH |

| 0.1 M HCl, pH 1.0 | Acidic Aqueous | Record Data Here | Record Data Here | Shake-Flask | Assesses solubility in acidic conditions |

| Water (Deionized) | Aqueous | Record Data Here | Record Data Here | Shake-Flask | Baseline aqueous solubility |

| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Record Data Here | Record Data Here | Shake-Flask | Common stock solution solvent |

| Ethanol | Organic Solvent | Record Data Here | Record Data Here | Shake-Flask | Co-solvent in formulations |

| Polyethylene Glycol 400 (PEG 400) | Organic Solvent | Record Data Here | Record Data Here | Shake-Flask | Excipient for formulation |

| Dichloromethane | Organic Solvent | Record Data Here | Record Data Here | Shake-Flask | Relevant for organic synthesis |

Experimental Protocols

Two standard methods for solubility determination are detailed below: the Shake-Flask method for thermodynamic solubility and kinetic solubility assessment by nephelometry.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.[1]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.[1]

Materials:

-

This compound, solid

-

Solvent of interest (e.g., PBS, Water, DMSO)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated High-Performance Liquid Chromatography (HPLC) method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent of interest to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation at the same temperature can be used to expedite this process.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.[2] Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.[2]

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[2] Quantify the compound's concentration using a validated HPLC method.[2]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µM.[2]

Protocol: Kinetic Solubility Assessment by Nephelometry

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. It measures "apparent" solubility and is useful for early-stage screening.[3]

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer.

Materials:

-

This compound, dissolved in 100% DMSO (e.g., 10 mM stock)

-

Aqueous assay buffer (e.g., PBS, pH 7.4)

-

96-well plates (clear bottom)

-

Liquid handling system or multichannel pipettes

-

Plate reader capable of nephelometry or measuring light scattering at ~650 nm

Procedure:

-

Stock Dilution: Prepare a serial dilution of the 10 mM DMSO stock solution in a 96-well plate using 100% DMSO.

-

Addition to Buffer: In a separate 96-well plate, add the desired aqueous assay buffer to each well (e.g., 98 µL).[3]

-

Compound Addition: Transfer a small volume of the serially diluted DMSO stock (e.g., 2 µL) into the corresponding wells of the buffer plate.[3] This creates a consistent final DMSO concentration (e.g., 2%) across all wells.

-

Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for precipitation.[3]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.[3]

-

Analysis: The concentration at which a sharp increase in light scattering is observed compared to the buffer/DMSO control is defined as the kinetic solubility limit.[3]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental workflows and the logical relationships governing solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Key Factors Influencing Compound Solubility.

References

Spectroscopic and Synthetic Profile of N-Alkylated Bromobenzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Expected Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for a compound with the structure of 5-Bromo-1-isopropylbenzoimidazole. These values are based on typical ranges for the functional groups present and data from analogous structures.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.1 - 7.8 | Singlet | 1H | H-2 (imidazole ring) |

| ~ 7.8 - 7.6 | Doublet | 1H | H-4 (aromatic ring) |

| ~ 7.5 - 7.3 | Doublet | 1H | H-7 (aromatic ring) |

| ~ 7.3 - 7.1 | Doublet of Doublets | 1H | H-6 (aromatic ring) |

| ~ 4.8 - 4.5 | Septet | 1H | CH (isopropyl) |

| ~ 1.6 - 1.4 | Doublet | 6H | CH₃ (isopropyl) |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 140 | C-2 (imidazole ring) |

| ~ 143 - 138 | C-7a (bridgehead) |

| ~ 135 - 130 | C-3a (bridgehead) |

| ~ 125 - 120 | C-4 / C-6 |

| ~ 115 - 110 | C-5 (C-Br) |

| ~ 115 - 110 | C-7 |

| ~ 50 - 45 | CH (isopropyl) |

| ~ 25 - 20 | CH₃ (isopropyl) |

Table 3: Expected IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~ 1610, 1480, 1450 | Medium-Strong | C=C and C=N Ring Stretching |

| ~ 1370 | Medium | C-H Bend (isopropyl) |

| ~ 800 | Strong | C-H Out-of-plane Bend |

| ~ 600 - 500 | Medium-Strong | C-Br Stretch |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| [M]+•, [M+2]+• | High | Molecular ion peak (characteristic bromine isotope pattern) |

| [M-CH₃]+ | Medium | Loss of a methyl group |

| [M-C₃H₇]+ | Medium | Loss of the isopropyl group |

Experimental Protocols

The synthesis of this compound can be achieved through a well-established two-step procedure involving the bromination of a commercially available diamine followed by cyclization with an appropriate orthoester and subsequent N-alkylation.

Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine

-

Reaction Setup: To a solution of 1,2-phenylenediamine (1 equivalent) in glacial acetic acid, N-bromosuccinimide (NBS) (1 equivalent) is added portion-wise at 0-5 °C with constant stirring.

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of 5-Bromo-1H-benzoimidazole

-

Reaction Setup: A mixture of 4-Bromo-1,2-phenylenediamine (1 equivalent) and triethyl orthoformate (1.2 equivalents) is heated at reflux in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction Execution: The reaction is refluxed for 4-6 hours, and the formation of the product is monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess orthoester is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried to afford the crude product, which can be further purified by column chromatography.

Step 3: Synthesis of this compound

-

Reaction Setup: To a solution of 5-Bromo-1H-benzoimidazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.5 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.

-

Reaction Execution: 2-Bromopropane (1.2 equivalents) is added dropwise to the suspension, and the reaction mixture is heated to 60-70 °C for 8-12 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Discovery, History, and Therapeutic Applications of Novel Benzimidazole Derivatives

For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a cornerstone in medicinal chemistry. This bicyclic heterocyclic compound, formed by the fusion of benzene and imidazole rings, has given rise to a vast and diverse family of therapeutic agents. Its unique structural features, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow for high-affinity binding to a multitude of biological targets. This guide provides an in-depth exploration of the discovery and history of benzimidazole derivatives, their synthesis, mechanisms of action, and their evolution into novel therapeutic agents for a wide range of diseases.

From Vitamin B12 to a Therapeutic Revolution: A Historical Perspective

The story of benzimidazole in medicine is intrinsically linked to the research on vitamin B12 in the mid-20th century. The discovery that the 5,6-dimethylbenzimidazole unit forms the core of the nucleotide-like portion of vitamin B12 sparked significant interest in this heterocyclic system. This early observation hinted at the fundamental role of the benzimidazole scaffold in biological processes and laid the groundwork for its exploration as a pharmacophore.

A pivotal moment in the history of benzimidazole-based therapeutics came in 1961 with the introduction of thiabendazole, the first benzimidazole anthelmintic agent.[1] This discovery revolutionized the treatment of parasitic worm infections in both humans and animals and catalyzed the development of a whole class of "benzimidazole anthelmintics." Subsequent research led to the synthesis of more potent and broad-spectrum derivatives like mebendazole, albendazole, and flubendazole, which remain crucial in the fight against helminthiasis.[1]

The versatility of the benzimidazole core soon became apparent as researchers began to uncover its potential beyond parasitic diseases. Over the decades, derivatives have been developed and approved for a remarkable range of therapeutic applications, including as proton pump inhibitors (e.g., omeprazole), antihistamines, and more recently, as potent anticancer agents.[2][3]

Synthetic Pathways to a Privileged Scaffold

The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction famously known as the Phillips method.[4] This robust and versatile method allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, a key site for modulating biological activity.

Modern synthetic chemistry has expanded the toolkit for creating novel benzimidazole derivatives. One-pot syntheses using various catalysts, microwave-assisted reactions, and the use of alternative starting materials like 2-haloanilines and 2-aminobenzylamines have enabled the efficient generation of diverse chemical libraries for drug screening.[5]

General Experimental Protocol: Phillips Condensation for 2-Substituted Benzimidazoles

The following protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles, a common starting point for the development of novel derivatives.

Materials:

-

o-Phenylenediamine

-

Substituted carboxylic acid

-

4N Hydrochloric acid or Polyphosphoric acid

-

Ammonium hydroxide or Sodium hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is prepared in a round-bottom flask.

-

4N Hydrochloric acid or polyphosphoric acid is added to the mixture to act as a condensing agent and catalyst.

-

The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then carefully neutralized with a base solution (e.g., ammonium hydroxide or sodium hydroxide) until precipitation of the crude product is complete.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 2-substituted benzimidazole.

This fundamental synthetic route can be adapted and modified to create a vast array of novel benzimidazole derivatives for biological evaluation.

Therapeutic Applications and Mechanisms of Action

The broad therapeutic utility of benzimidazole derivatives stems from their ability to interact with a diverse range of biological targets. The following sections detail their application in key disease areas, supported by quantitative data and mechanistic insights.

Anthelmintic Activity

The primary mechanism of action of benzimidazole anthelmintics is the inhibition of microtubule polymerization in parasitic worms.[6] These drugs bind with high affinity to the β-tubulin subunit of the parasite, preventing its assembly into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the paralysis and death of the parasite.[7] The selective toxicity of benzimidazoles towards parasites is attributed to their higher binding affinity for parasitic β-tubulin compared to the mammalian homologue.[7]

| Compound | Target Organism | Activity | Value |

| Novel Benzimidazole Derivative | Pheretima posthuma (Earthworm) | Time for paralysis | 30.43 ± 5.33 min (at 50µg/ml) |

| Novel Benzimidazole Derivative | Pheretima posthuma (Earthworm) | Time for death | 0.56 ± 5.32 min (at 50µg/ml) |

Table 1: Anthelmintic Activity of a Novel Benzimidazole Derivative. Data from[8]

Anticancer Activity

The success of benzimidazoles as tubulin inhibitors in parasites has inspired their investigation as anticancer agents. Many novel derivatives have been developed that exhibit potent cytotoxicity against a range of cancer cell lines by disrupting microtubule dynamics in tumor cells, leading to cell cycle arrest and apoptosis.

Beyond tubulin inhibition, novel benzimidazole derivatives have been designed to target other critical pathways in cancer progression. These include the inhibition of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E.[4][7]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Certain benzimidazole derivatives have been shown to exert their anticancer effects by suppressing the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel benzimidazole derivatives.

| Compound | Cell Line | Activity | IC50 (µM) |

| Tubulin Inhibitors | |||

| Compound 7n | SK-Mel-28 (Melanoma) | Cytotoxicity | 2.55 |

| Compound 7u | SK-Mel-28 (Melanoma) | Cytotoxicity | 17.89 |

| Compound 14d | MCF-7 (Breast Cancer) | Cytotoxicity | 5.61 |

| Compound 14o | MCF-7 (Breast Cancer) | Cytotoxicity | 6.84 |

| VEGFR-2 Inhibitors | |||

| Compound 4r | A549 (Lung Cancer) | Cytotoxicity | 0.3 |

| Compound 4r | MCF-7 (Breast Cancer) | Cytotoxicity | 0.5 |

| Compound 4r | PANC-1 (Pancreatic Cancer) | Cytotoxicity | 5.5 |

| Compound 8 | MCF-7 (Breast Cancer) | VEGFR-2 Inhibition | 0.0067 |

| Compound 9 | MCF-7 (Breast Cancer) | VEGFR-2 Inhibition | 0.0089 |

| Dual EGFR/BRAFV600E Inhibitors | |||

| Compound 4c | Leukemia Cell Lines | GI50 | ~1.0 |

| Compound 4e | Various Cancer Cell Lines | GI50 | ~1.0-10 |

Table 2: Anticancer Activity of Novel Benzimidazole Derivatives. Data from[2][4][6][9]

Antiviral Activity

The structural similarity of the benzimidazole ring to purine nucleosides has made it an attractive scaffold for the development of antiviral agents. Novel derivatives have shown promising activity against a range of RNA and DNA viruses. For instance, certain benzimidazole-based compounds act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, a key enzyme in viral replication.[10]

| Compound | Virus | Cell Line | Activity | EC50 (µM) |

| Compound A | Hepatitis C Virus (HCV) | Huh-7 | RNA Replication Inhibition | ~0.35 |

| Compound B | Hepatitis C Virus (HCV) | Huh-7 | RNA Replication Inhibition | ~0.25 |

| Various Derivatives | Coxsackievirus B5 (CVB-5) | - | Antiviral Activity | 9-17 |

| Various Derivatives | Respiratory Syncytial Virus (RSV) | - | Antiviral Activity | 5-15 |

| Compound 35 | Zika Virus (ZIKV) | Vero | Antiviral Activity | SI = 115 |

| Compound 39 | Zika Virus (ZIKV) | Huh-7 | Antiviral Activity | SI > 37 |

Table 3: Antiviral Activity of Novel Benzimidazole Derivatives. Data from[10][11][12]

Experimental Workflow: Screening for Antiviral Activity

The process of identifying novel antiviral benzimidazole derivatives typically involves a multi-step screening cascade.

Caption: A typical experimental workflow for the discovery of novel antiviral benzimidazole derivatives.

Antimicrobial Activity

The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Benzimidazole derivatives have emerged as a promising class of compounds with activity against a variety of bacteria and fungi. Their mode of action can involve the inhibition of essential microbial enzymes or interference with DNA replication.[13]

| Compound | Target Organism | Activity | MIC (µg/mL) |

| Compound 3m | S. aureus | Antibacterial | 16 |

| Compound 3m | S. pyrogenes | Antibacterial | 21 |

| Compound 3m | E. coli | Antibacterial | 18 |

| Compound 3m | C. albicans | Antifungal | 16 |

| Compound 3n | S. aureus | Antibacterial | 20 |

| Compound 3n | S. pyrogenes | Antibacterial | 25 |

| Compound 3n | E. coli | Antibacterial | 17 |

| Compound 3n | C. albicans | Antifungal | 17 |

Table 4: Antimicrobial Activity of Novel Benzimidazole Derivatives. Data from[14]

The Future of Benzimidazole Derivatives in Drug Discovery

The benzimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The chemical tractability of the core structure, combined with a deep understanding of its structure-activity relationships, allows for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. The repurposing of existing benzimidazole drugs, such as the investigation of anthelmintics for cancer therapy, is a particularly exciting and efficient strategy.

Future research will likely focus on:

-

The development of multi-target benzimidazole derivatives to address complex diseases like cancer.

-

The use of computational modeling and artificial intelligence to accelerate the design and discovery of new lead compounds.

-

The exploration of novel delivery systems to enhance the bioavailability and therapeutic efficacy of benzimidazole-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]